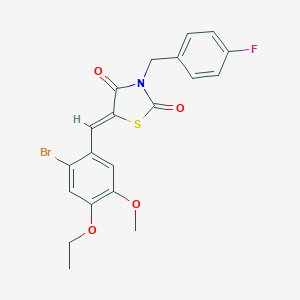![molecular formula C20H16FNO3S B302170 5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as ATB-346, is a novel anti-inflammatory drug that has gained attention for its potential to treat chronic pain and inflammation. The drug has been shown to have a unique mechanism of action that selectively targets inflammation while avoiding the harmful side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
ATB-346 has a unique mechanism of action that involves the selective inhibition of cyclooxygenase-2 (COX-2) while sparing the activity of COX-1. This selectivity is achieved through the use of a prodrug approach, where the active drug is only released in the presence of inflammation. The drug is designed to target the site of inflammation, where it is converted to its active form, which then selectively inhibits COX-2, the enzyme responsible for producing inflammatory prostaglandins.
Biochemical and Physiological Effects:
ATB-346 has been shown to have a number of biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include the inhibition of prostaglandin synthesis, the reduction of leukocyte infiltration, and the suppression of inflammatory cytokine production. Additionally, the drug has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ATB-346 for lab experiments is its selectivity for COX-2 inhibition, which allows for the targeted reduction of inflammation without the harmful side effects associated with traditional 5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Additionally, the drug has been shown to have a long half-life, which allows for less frequent dosing. However, one limitation of the drug is its relatively high cost compared to traditional 5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Direcciones Futuras
There are several future directions for research on ATB-346. One area of interest is the potential use of the drug for the treatment of chronic pain conditions, such as osteoarthritis and neuropathic pain. Additionally, further studies are needed to investigate the long-term safety and efficacy of the drug in humans. Finally, there is potential for the development of new prodrug approaches that could be used to selectively target other enzymes involved in the inflammatory response.
Métodos De Síntesis
The synthesis of ATB-346 involves a multistep process that begins with the reaction of 4-fluorobenzaldehyde with allyl alcohol to form 4-(allyloxy)benzaldehyde. This intermediate is then reacted with 2-thioxo-4-thiazolidinone to form the thiazolidine-2,4-dione ring. Finally, the resulting compound is subjected to a Knoevenagel condensation reaction with 4-fluorobenzylamine to form ATB-346.
Aplicaciones Científicas De Investigación
ATB-346 has been the subject of numerous scientific studies that have investigated its potential as a therapeutic agent for various inflammatory conditions. One study found that ATB-346 was effective in reducing inflammation in a rat model of arthritis, while another study found that the drug was effective in reducing pain in a mouse model of neuropathic pain.
Propiedades
Nombre del producto |
5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C20H16FNO3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H16FNO3S/c1-2-11-25-17-9-5-14(6-10-17)12-18-19(23)22(20(24)26-18)13-15-3-7-16(21)8-4-15/h2-10,12H,1,11,13H2/b18-12- |
Clave InChI |
CIYKDJTXRFOYKA-PDGQHHTCSA-N |
SMILES isomérico |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)


![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)